4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a triazine moiety and a biphenyl group. The chemical formula for this compound is C22H13ClN, and it features a chlorinated triazine ring that contributes to its potential biological activity and chemical reactivity. The presence of the carbonitrile functional group enhances its versatility in various
These reactions highlight the compound's potential as a precursor for synthesizing other biologically active molecules.
The biological activity of 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile has been explored in various studies. Compounds with similar structures have exhibited:
Several synthesis methods can be employed to produce 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile:
The compound has potential applications in various fields:
Interaction studies have shown that compounds similar to 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile can interact with biological targets such as proteins involved in cell division (e.g., tubulin). These interactions may inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .
Several compounds share structural similarities with 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Benzotriazole ring | Antimicrobial |
| 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine | Pyridine substitution | Anticancer |
| 2-(5-chloro-benzotriazol)acrylonitriles | Benzotriazole moiety | Inhibits tubulin polymerization |
These compounds are unique due to their specific functional groups and substituents that influence their biological activity and chemical reactivity. The presence of the triazine structure in 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile distinguishes it from others by potentially enhancing its stability and reactivity compared to simpler structures.
4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile is a triazine-derived aromatic compound characterized by a biphenyl backbone functionalized with a chlorophenyltriazine group and a terminal nitrile substituent. Its systematic IUPAC name reflects the positions of substituents on the triazine and biphenyl moieties. The compound is identified by the CAS Registry Number 1453806-59-1, with a molecular formula of $$ \text{C}{22}\text{H}{13}\text{ClN}4 $$ and a molecular weight of 368.82 g/mol. The SMILES notation $$ \text{N}#\text{CC}1=\text{CC}=\text{C}(\text{C}2=\text{CC}=\text{C}(\text{C}3=\text{NC}(\text{Cl})=\text{NC}(\text{C}4=\text{CC}=\text{CC}=\text{C}4)=\text{N}3)\text{C}=\text{C}2)\text{C}=\text{C}_1 $$ provides a detailed structural representation.
| Property | Value |
|---|---|
| CAS No. | 1453806-59-1 |
| Molecular Formula | $$ \text{C}{22}\text{H}{13}\text{ClN}_4 $$ |
| Molecular Weight | 368.82 g/mol |
| SMILES Notation | N#CC1=CC=C(C2=CC=C(C3=NC(Cl)=NC(C4=CC=CC=C4)=N3)C=C2)C=C1 |
The compound emerged from advancements in triazine chemistry, particularly in the context of organic electronic materials. A pivotal development occurred in 2021 with the publication of a synthesis method for diaryl-substituted chlorotriazine intermediates, which are critical for organic light-emitting diodes (OLEDs). This method involved cyclization reactions between aryl nitriles and urea under alkaline conditions, followed by chlorination with phosphorus oxychloride. The structural design of 4'-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile leverages the electron-deficient triazine core, which enhances charge transport properties in optoelectronic applications.
This compound is integral to materials science due to its role as a bipolar host material in OLEDs. Its triazine moiety acts as an electron-accepting unit, while the biphenyl component provides rigidity and planar geometry, facilitating π-π stacking in thin-film architectures. Recent studies highlight its utility in achieving high-efficiency phosphorescent OLEDs (PhOLEDs), with external quantum efficiencies exceeding 20%. Additionally, its nitrile group offers a reactive handle for further functionalization, enabling the synthesis of polymers and coordination complexes for catalytic applications.
The synthesis of 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile fundamentally relies on nucleophilic aromatic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material [3]. The sequential nucleophilic substitution approach exploits the orthogonal reactivity of the three chlorine atoms in cyanuric chloride, which exhibit different reactivities depending on the electron-donating or electron-withdrawing nature of previously substituted groups [7].
The nucleophilic substitution on cyanuric chloride follows a well-established mechanism involving the formation of a Meisenheimer sigma-complex as a transition state structure [3]. Computational analysis has revealed that the reaction proceeds through a single-step concerted process in two stages, where nucleophilic addition precedes leaving group dissociation [3]. The barrier heights increase progressively with each successive substitution: 2-8 kilocalories per mole for the first step, 9-15 kilocalories per mole for the second step, and greater than 15 kilocalories per mole for the third substitution [3].
The sequential substitution process demonstrates distinct temperature requirements for each chlorine replacement [7]. The incorporation of the first nucleophile into cyanuric chloride can be performed at 0-5 degrees Celsius, while the second substitution requires room temperature conditions [7]. The third substitution necessitates heating and even reflux conditions due to the decreased electrophilicity of the triazine ring after two electron-donating substituents have been incorporated [7].
Research has established optimal conditions for nucleophilic substitution reactions with cyanuric chloride [7]. The preferred base system employs diisopropylethylamine in dichloromethane at 0 degrees Celsius, providing superior results compared to inorganic bases like potassium carbonate [7]. Under these conditions, complete consumption of cyanuric chloride occurs within 30 minutes, affording pure 2,4-dichloro-6-substituted triazine derivatives [7].
| Parameter | First Substitution | Second Substitution | Third Substitution |
|---|---|---|---|
| Temperature | 0-5°C | Room Temperature | Reflux/Heating |
| Time | 30 minutes | 1-2 hours | 2-6 hours |
| Base | DIPEA | DIPEA | DIPEA |
| Solvent | DCM | DCM | DCM/DMF |
Friedel-Crafts reactions represent an alternative synthetic approach for constructing the biphenyl-triazine framework of the target compound [4]. These electrophilic aromatic substitution reactions utilize strong Lewis acids such as aluminum chloride or iron chloride to activate alkyl or acyl halides for aromatic ring substitution [4].
The Friedel-Crafts alkylation mechanism involves the initial formation of a carbocation through the interaction of an alkyl halide with a Lewis acid catalyst [4]. The positively charged alkyl species then attacks the aromatic ring, breaking one of the ring double bonds and forming a non-aromatic intermediate [4]. Subsequent deprotonation restores aromaticity and regenerates the Lewis acid catalyst [4].
Friedel-Crafts acylation offers significant advantages over alkylation for triazine synthesis due to the stability of acylium ions and the absence of carbocation rearrangements [4]. The acylation reaction typically proceeds under milder conditions and provides higher regioselectivity, making it particularly suitable for the preparation of substituted biphenyl intermediates that can be subsequently coupled with triazine moieties [4].
The biphenyl framework generated through Friedel-Crafts methodology can be functionalized with appropriate leaving groups or organometallic reagents to enable subsequent coupling with triazine derivatives [19]. This approach allows for the construction of the complete molecular architecture through convergent synthetic strategies [19].
Modern catalytic approaches have revolutionized triazine synthesis, with palladium-catalyzed cross-coupling reactions emerging as the most versatile methodology for constructing complex triazine-containing molecules [16] [19].
Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst of choice for numerous cross-coupling reactions involving triazine substrates [16]. The catalyst operates through a well-defined mechanism involving ligand dissociation, oxidative addition of aryl halides, and subsequent transmetalation and reductive elimination steps [16]. The reaction typically begins with two successive ligand dissociations followed by oxidative addition of an aryl halide to the palladium(0) center [16].
The Suzuki-Miyaura cross-coupling reaction has been successfully adapted for triazine synthesis, employing palladium catalysts with organoboron reagents [19]. This methodology demonstrates excellent functional group tolerance and provides access to diverse triazine derivatives under mild reaction conditions [19]. The reaction proceeds through C-O bond activation when using superactive triazine esters as coupling partners [19].
Copper(I)-catalyzed Ullmann-type reactions offer an alternative approach for triazine functionalization [25]. Supported copper(I) catalysts on macroporous polyacrylate resins have demonstrated significant improvements in reaction times and yields compared to traditional thermal methods [25]. The catalytic system operates effectively at 100 degrees Celsius and enables one-pot synthesis of trisubstituted triazine derivatives [25].
| Catalyst System | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 80-100°C | 4-12 hours | 75-90% |
| Cu(I)/Resin | 100°C | 2-6 hours | 80-95% |
| PdCl₂(PPh₃)₂ | 60-80°C | 6-18 hours | 70-85% |
Industrial synthesis of triazine derivatives requires careful consideration of scalability, safety, and economic factors [9] [13]. Large-scale production protocols have been developed for related triazine compounds, providing valuable insights for the commercial manufacture of 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile [9].
Successful scale-up to kilogram quantities has been demonstrated for triazine synthesis using optimized protocols [9] [13]. The process typically involves a two-reactor system with careful control of reagent addition rates and reaction temperatures [9]. Yields of 65-75% over multiple steps are consistently achievable at 500-gram scale, with the potential for further optimization at larger scales [9].
Industrial production benefits from the use of readily available commodity chemicals as starting materials [9]. The replacement of specialized reagents with more accessible alternatives can significantly reduce production costs while maintaining product quality [9]. For example, the substitution of expensive organoboron reagents with simpler aryl halides in cross-coupling reactions can improve the economic viability of the process [9].
Industrial production requires stringent quality control measures to ensure consistent product quality [9]. High-performance liquid chromatography analysis typically reveals purities of 99.90 area percent with 98.4 weight percent active content after appropriate purification [9]. Temperature monitoring, reaction time control, and in-process sampling are essential components of industrial quality assurance protocols [9].
Effective purification strategies are crucial for obtaining high-purity 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile suitable for research and commercial applications [10] [21].
Recrystallization represents the primary purification technique for triazine compounds [18] [21]. The choice of recrystallization solvent significantly impacts both yield and purity, with different solvents producing distinct crystalline forms with varying properties [18]. Toluene and N,N-dimethylformamide have been identified as effective recrystallization solvents for triazine derivatives, though solvent incorporation can occur in certain cases [18].
Medium-pressure liquid chromatography using silica gel provides effective separation of triazine compounds [21]. Typical conditions employ 90-gram silica columns with flow rates of 45-90 cubic centimeters per minute [21]. Gradient elution using hexane-ethyl acetate mixtures enables efficient separation of target compounds from synthetic impurities [21].
Solid-phase extraction techniques using hydrophilic-lipophilic balance cartridges have proven effective for triazine purification from aqueous mixtures [10]. The method involves pumping 50 milliliters of sample through the cartridge, followed by elution with 3 milliliters of acetone [10]. Recoveries exceeding 93% are routinely achieved with this approach [10].
Several strategies have been developed to optimize yields in triazine synthesis [22] [25]. Controlled reaction concentrations, typically 0.1 molar, prevent side reactions and improve product formation [22]. The use of excess reagents, particularly in multi-step sequences, can drive reactions to completion and improve overall yields [22].
| Purification Method | Recovery Yield | Purity |
|---|---|---|
| Recrystallization | 85-90% | >98% |
| Column Chromatography | 75-85% | >95% |
| Solid-Phase Extraction | >93% | >90% |
The crystallographic characterization of 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile reveals fundamental structural features consistent with related triazine derivatives. Based on comparative analysis with structurally analogous compounds, the crystal system typically adopts either triclinic or orthorhombic geometries [1] [2]. The molecular structure exhibits a planar configuration with the triazine ring maintaining aromatic character, as evidenced by minimal deviation from planarity [3] [4].
Crystal packing analysis demonstrates that molecules associate through intermolecular interactions including π-π stacking between aromatic systems and hydrogen bonding networks [4]. The electron-deficient triazine core facilitates charge-transfer interactions with neighboring molecules, contributing to crystal stability [5]. Typical unit cell parameters for related triazine compounds range from 7.4-18.2 Å for the a-axis, 8.6-10.8 Å for the b-axis, and 10.2-16.1 Å for the c-axis [6].
The chlorine substitution at the triazine ring introduces asymmetry while maintaining overall molecular planarity [2]. Intermolecular contacts are dominated by weak van der Waals interactions and C-H···π interactions, with π-π stacking distances typically ranging from 3.5-3.8 Å [3] [4]. The crystal structure refinement quality, indicated by R-factors between 0.048-0.075, confirms the reliability of structural determinations [1] [6].
The ¹H Nuclear Magnetic Resonance spectrum of the target compound exhibits characteristic aromatic proton signals in the region 7.2-8.6 parts per million, consistent with the biphenyl and triazine aromatic systems [7] [8]. The triazine protons typically appear as distinct singlets due to the symmetric substitution pattern, while biphenyl protons show complex multipicity reflecting the extended aromatic conjugation [9].
¹³C Nuclear Magnetic Resonance analysis reveals diagnostic signals for the cyano carbon around 118-120 parts per million and triazine carbons in the range 150-165 parts per million [9] [10]. The aromatic carbons of the biphenyl system appear between 125-140 parts per million, with quaternary carbons showing characteristic downfield shifts [11]. The chlorine-bearing triazine carbon exhibits significant deshielding due to the electron-withdrawing effect of the halogen substituent [12].
The Fourier Transform Infrared spectrum displays characteristic vibrational modes that confirm the molecular structure. The nitrile group exhibits a sharp, intense absorption between 2220-2240 cm⁻¹, indicative of the C≡N stretching vibration [13] [14]. Triazine ring vibrations appear in the fingerprint region at 1520-1580 cm⁻¹, while aromatic C=C stretching modes are observed between 1450-1600 cm⁻¹ [15] [13].
The presence of multiple aromatic rings generates complex vibrational patterns in the 1000-1600 cm⁻¹ region, with out-of-plane bending modes appearing below 900 cm⁻¹ [16] [17]. The chlorine substitution influences the triazine ring vibrations, causing shifts in the characteristic frequencies compared to unsubstituted derivatives [13].
Ultraviolet-Visible absorption spectroscopy reveals electronic transitions characteristic of the extended π-conjugated system. The primary absorption maximum typically occurs in the range 352-379 nanometers, corresponding to π→π* transitions within the aromatic framework [18] [11] [19]. The triazine moiety contributes electron-deficient character, resulting in bathochromic shifts compared to simple biphenyl systems [20].
The absorption spectrum extends across the range 200-500 nanometers, encompassing multiple electronic transitions [18] [14]. Time-dependent density functional theory calculations confirm that the observed transitions arise from highest occupied molecular orbital to lowest unoccupied molecular orbital excitations, with significant charge transfer character [19] [21].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of the target compound. Optimized molecular geometries obtained using B3LYP/6-31G(d,p) and higher-level basis sets demonstrate excellent agreement with experimental structural parameters [22] [23] [24]. The calculated bond lengths and angles closely match crystallographic data, validating the computational approach [25] [26].
Electronic structure analysis reveals a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically ranging from 3.5-4.5 electron volts, indicating moderate chemical reactivity [27] [28] [29]. The highest occupied molecular orbital is primarily localized on the biphenyl system, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient triazine ring [21] [30]. This orbital distribution facilitates intramolecular charge transfer processes [31].
Molecular electrostatic potential calculations identify regions of enhanced electrophilic and nucleophilic character, with the triazine nitrogen atoms exhibiting negative potential and the aromatic carbons showing positive character [12] [27]. The dipole moment values range from 1.0-4.2 Debye, reflecting the polar nature of the molecule due to the chlorine substitution and cyano group [10] [28].
Conformational analysis reveals that the molecule adopts a predominantly planar configuration with minimal torsional flexibility [32] [33]. The dihedral angle between the triazine and biphenyl systems typically ranges from 0-15 degrees, facilitating maximum π-conjugation [3] [34]. This planarity is maintained through favorable π-π interactions between the aromatic rings [6].
Steric effects introduced by the chlorine substituent influence the molecular conformation and reactivity patterns [35] [34]. The chlorine atom adopts a position that minimizes steric repulsion while maximizing electronic stabilization through resonance with the triazine π-system [12]. The nitrile group remains coplanar with the terminal benzene ring, extending the conjugated framework [36].
Dynamic conformational behavior involves low-energy rotational barriers around the aryl-triazine bonds, allowing for thermal population of slightly twisted conformers [8] [32]. Molecular dynamics simulations demonstrate that the molecule maintains its preferred planar conformation in both gas phase and condensed phases [33]. The conformational rigidity contributes to the observed spectroscopic properties and crystal packing arrangements [6].
Structural comparison with related triazine-biphenyl conjugates reveals common architectural features and systematic trends [37] [34]. The introduction of electron-withdrawing substituents such as chlorine consistently reduces the highest occupied molecular orbital energy levels while stabilizing the lowest unoccupied molecular orbital [21] [29]. This electronic modulation directly influences the optical and electronic properties of the derivatives [31].
Analogous compounds bearing different halogen substituents (fluorine, bromine, iodine) show systematic variations in bond lengths, electronic properties, and spectroscopic characteristics [3] [34]. The chlorine derivative occupies an intermediate position in terms of electronic effects, balancing steric demands with electronic perturbation [35] [38]. Crystal packing analysis demonstrates similar intermolecular interaction patterns across the series, with halogen bonding becoming increasingly important for heavier halogens [4] [39].
Comparative density functional theory studies reveal that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap systematically decreases with increasing halogen size, correlating with observed bathochromic shifts in ultraviolet-visible spectra [21] [29]. The dipole moments show corresponding increases, reflecting enhanced charge separation in the presence of more polarizable substituents [10] [28].
The structural data presented herein establish a comprehensive foundation for understanding the relationship between molecular architecture and observed properties in this important class of triazine-based materials. These findings contribute to the rational design of related compounds with tailored electronic and optical characteristics for advanced applications.
Table 1: Fundamental Molecular Properties [40] [41] [42]
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₃ClN₄ |
| Molecular Weight (g/mol) | 368.82 |
| CAS Number | 1453806-59-1 |
| IUPAC Name | 4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile |
| InChI Key | HYNOBDZGTWEVRA-UHFFFAOYSA-N |
| Density (g/cm³) | 1.37 ± 0.1 (predicted) |
| Boiling Point (°C) | 647.2 ± 65.0 (predicted) |
Table 2: Representative Crystallographic Parameters [1] [4] [2] [6]
| Parameter | Typical Range | Reference System |
|---|---|---|
| Crystal System | Triclinic/Orthorhombic | Various triazine derivatives |
| Space Group | P1̄/Pca2₁ | Literature data |
| Cell Parameter a (Å) | 7.4-18.2 | Crystallographic studies |
| Cell Parameter b (Å) | 8.6-10.8 | Crystallographic studies |
| Cell Parameter c (Å) | 10.2-16.1 | Crystallographic studies |
| Z (molecules per unit cell) | 2-4 | Typical values |
| Final R-factor | 0.048-0.075 | Quality indicators |
Table 3: Spectroscopic Characteristic Features [7] [15] [11] [13] [19] [14]
| Technique | Characteristic Signal/Range | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.2-8.6 ppm (aromatic protons) | Biphenyl and triazine aromatic protons |
| ¹³C Nuclear Magnetic Resonance | 113-163 ppm (carbons) | Aromatic and cyano carbons |
| Fourier Transform Infrared (C≡N stretch) | 2220-2240 cm⁻¹ | Nitrile group stretching |
| Fourier Transform Infrared (Triazine ring) | 1520-1580 cm⁻¹ | Triazine ring vibrations |
| Ultraviolet-Visible λmax | 352-379 nm | π→π* transitions |
| Fluorescence emission | 420-497 nm | Fluorescence emission |
Table 4: Density Functional Theory Computational Results [22] [25] [27] [21] [28] [29]
| Parameter | Typical Values | Significance |
|---|---|---|
| Basis Set | 6-31G(d,p) / 6-311++G(d,p) | Standard quantum chemical basis sets |
| Functional | B3LYP / CAM-B3LYP | Hybrid density functionals |
| Highest Occupied Molecular Orbital Energy (eV) | -6.2 to -5.8 | Highest occupied molecular orbital |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.5 to -1.8 | Lowest unoccupied molecular orbital |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 3.5-4.5 | Electronic excitation energy |
| Dipole Moment (Debye) | 1.0-4.2 | Molecular polarity indicator |
| Chemical Hardness (eV) | 2.0-2.5 | Resistance to charge transfer |
Table 5: Conformational Analysis Parameters [32] [33] [35] [12] [34] [6]
| Structural Feature | Value/Range | Structural Impact |
|---|---|---|
| Triazine-Biphenyl Dihedral Angle | 0-15° | Conjugation and planarity |
| Biphenyl Planarity Deviation | < 0.15 Å | Molecular rigidity |
| Triazine Ring Planarity | < 0.04 Å RMS | Aromaticity maintenance |
| Chlorine Substitution Effect | Electron withdrawing | Electronic properties modification |
| π-π Stacking Distance | 3.5-3.8 Å | Crystal packing stabilization |
| Hydrogen Bonding Length | 2.0-2.8 Å | Intermolecular stability |